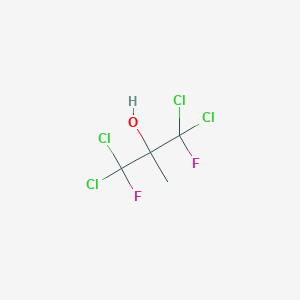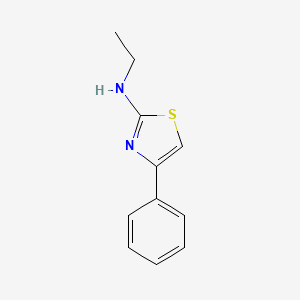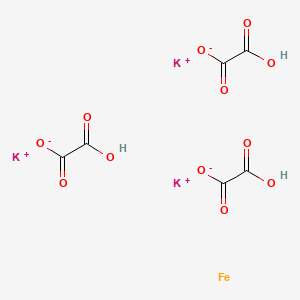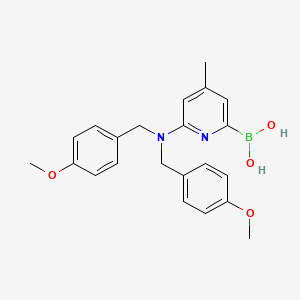
4-(Cyclopentylamino)-N-methoxy-N-methyl-2-(methylthio)-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopentylamino)-N-methoxy-N-methyl-2-(methylthio)-5-pyrimidinecarboxamide is a heterocyclic organic compound It is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a cyclopentylamino group, a methoxy group, a methyl group, and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylamino)-N-methoxy-N-methyl-2-(methylthio)-5-pyrimidinecarboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Cyclopentylamino Group: The cyclopentylamino group can be introduced via nucleophilic substitution, where a cyclopentylamine reacts with a suitable leaving group on the pyrimidine ring.
Methoxylation and Methylation: The methoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Methylthio Group Introduction: The methylthio group can be introduced via a thiolation reaction, where a methylthiol reacts with a suitable precursor on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrimidine ring or the carbonyl group, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Cyclopentylamino)-N-methoxy-N-methyl-2-(methylthio)-5-pyrimidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopentylamino)-N-methoxy-N-methyl-2-(methylthio)-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Cyclopentylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid ethyl ester
- 4-(Cyclopentylamino)-2-(methylthio)-5-pyrimidinemethanol
- 4-(Cyclopentylamino)-2-(methylthio)-5-pyrimidinecarboxaldehyde
Uniqueness
4-(Cyclopentylamino)-N-methoxy-N-methyl-2-(methylthio)-5-pyrimidinecarboxamide is unique due to the presence of the methoxy and methyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic properties.
Propiedades
Fórmula molecular |
C13H20N4O2S |
|---|---|
Peso molecular |
296.39 g/mol |
Nombre IUPAC |
4-(cyclopentylamino)-N-methoxy-N-methyl-2-methylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H20N4O2S/c1-17(19-2)12(18)10-8-14-13(20-3)16-11(10)15-9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H,14,15,16) |
Clave InChI |
UMOPHYRDDMLWKW-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=CN=C(N=C1NC2CCCC2)SC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


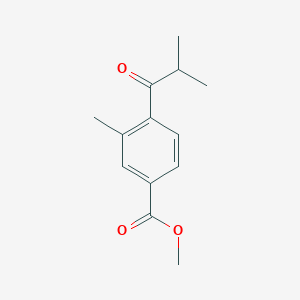
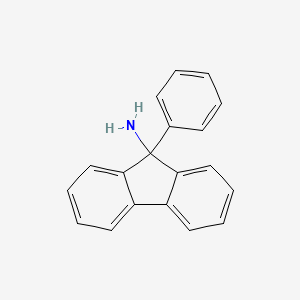
![2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide](/img/structure/B13992117.png)


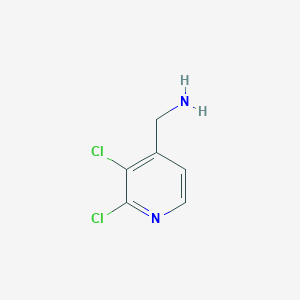
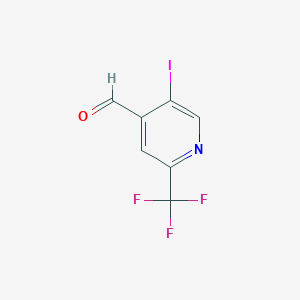
![3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13992137.png)
![Methyl 4-[(4-nitrophenyl)carbonyl]benzoate](/img/structure/B13992144.png)
